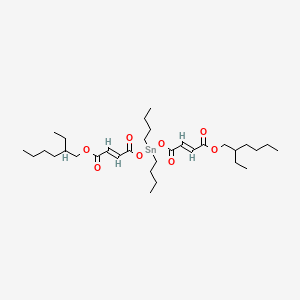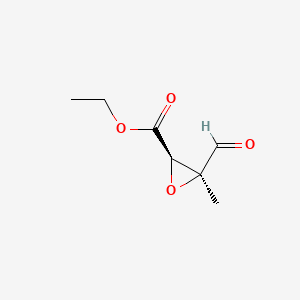
ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a formyl group, makes it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced control over reaction parameters and scalability . These systems allow for efficient and sustainable synthesis by minimizing waste and optimizing reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl (2R,3S)-3-carboxy-3-methyloxirane-2-carboxylate.
Reduction: Ethyl (2R,3S)-3-hydroxy-3-methyloxirane-2-carboxylate.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The formyl group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: A precursor in the synthesis of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate.
Ethyl (2R,3S)-3-phenylglycidate: Another chiral epoxide with applications in pharmaceutical synthesis.
(2R,3S)-2,3-Butanediol: A diol with similar stereochemistry and applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a formyl group, which imparts distinct reactivity and makes it a versatile intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-3-10-6(9)5-7(2,4-8)11-5/h4-5H,3H2,1-2H3/t5-,7+/m0/s1 |
Clé InChI |
BRZJHJPCBBQBSY-CAHLUQPWSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@](O1)(C)C=O |
SMILES canonique |
CCOC(=O)C1C(O1)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


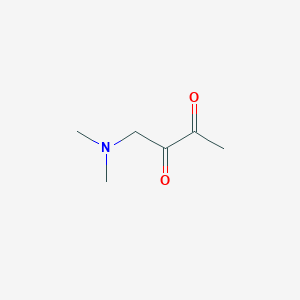
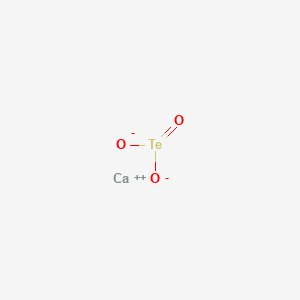

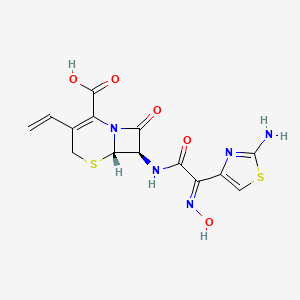

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
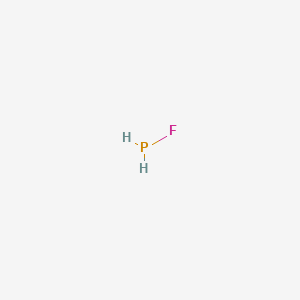
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

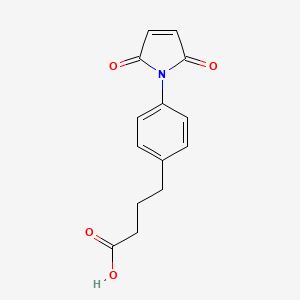
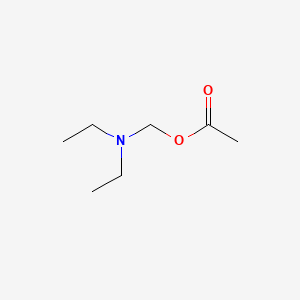
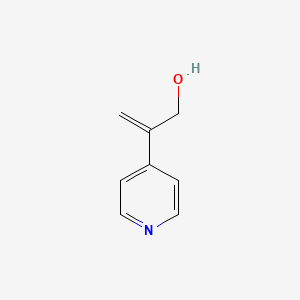
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
